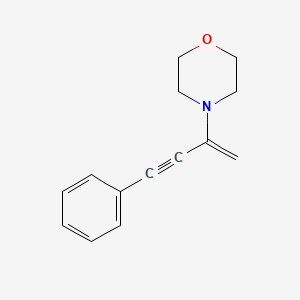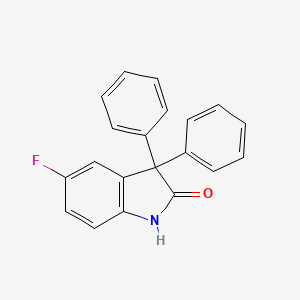
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of 5-fluoroindole with benzophenone in the presence of a suitable catalyst. The reaction conditions often involve heating under reflux with a solvent such as ethanol or acetonitrile. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxindole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as glycogen synthase kinase 3 beta (GSK-3β) and cyclooxygenase (COX), leading to anti-inflammatory and anticancer effects. Additionally, it can bind to receptor tyrosine kinases, modulating cell signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
- 5,6-difluoro-1,3-dihydro-2H-indol-2-one
- 3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
- 5-Fluoro-1,3-dihydro-2H-inden-2-one
Uniqueness
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- is unique due to the presence of both fluorine and diphenyl groups, which enhance its chemical stability and biological activity. Compared to other similar compounds, it exhibits a broader range of applications and higher potency in various biological assays .
特性
CAS番号 |
210549-74-9 |
|---|---|
分子式 |
C20H14FNO |
分子量 |
303.3 g/mol |
IUPAC名 |
5-fluoro-3,3-diphenyl-1H-indol-2-one |
InChI |
InChI=1S/C20H14FNO/c21-16-11-12-18-17(13-16)20(19(23)22-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,22,23) |
InChIキー |
HSSYZQCKKJBLNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)F)NC2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


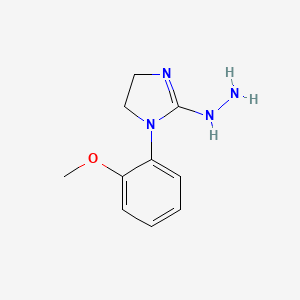
![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
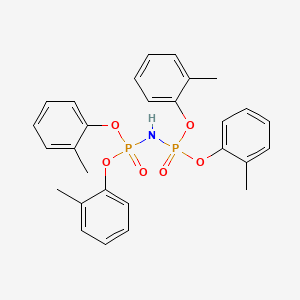

![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)


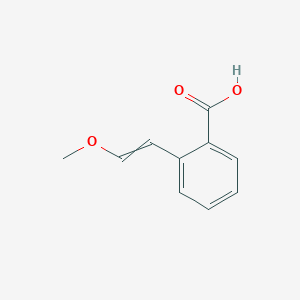
![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)
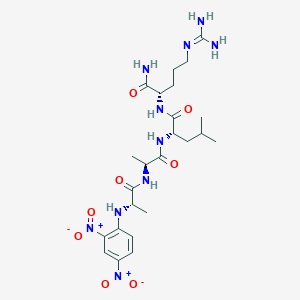
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)

![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)
